Cas no 790713-33-6 (Pazopanib)

Pazopanib structure
Pazopanib structure
Nome del prodotto:Pazopanib
Numero CAS:790713-33-6
MF:C21H23N7O2S
MW:437.518021821976
CID:842192
PubChem ID:10113978

Pazopanib Proprietà chimiche e fisiche

Nomi e identificatori

    • Pazopanib
    • 5-[4-[(2,3-Dimethyl-2H-indazol-6-yl)-methyl-amino]-pyrimidin-2-ylamino]-2-methyl-benzenesulfonamide
    • GW 786034
    • GW-786034
    • CHEBI:71219
    • DSSTox_CID_28659
    • DSSTox_RID_82929
    • GW 78603
    • Pazopanib [INN]
    • pazopanibum
    • UNII-7RN5DR86CK
    • Votrient
    • 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
    • EX-A1241
    • 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]-pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
    • PAZOPANIB [VANDF]
    • 5-(3-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)phenylamino)-2-methylbenzenesulfonamide
    • GW786034
    • HY-10208
    • 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]-2-pyrimidinyl}amino)-2-methylbenzenesulfonamide
    • GW7 86034
    • HMS3244C22
    • Z1541638525
    • Q-101400
    • GW 786034B
    • PAZOPANIB [EMA EPAR]
    • NSC800839
    • 5-({4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide
    • AB01273967-02
    • AM20090659
    • MFCD11616589
    • CS-0269
    • DTXSID8048733
    • SW218082-3
    • BCPP000129
    • DTXCID1028659
    • indazolylpyrimidine 13
    • s3012
    • Pazopanib [INN:BAN]
    • AS-11066
    • 7RN5DR86CK
    • PAZOPANIB [MI]
    • Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-
    • BCP01839
    • 790713-33-6
    • Kinome_3790
    • GW780604
    • BCP9001053
    • SCHEMBL588608
    • JMC514632 Compound 13
    • CAS-444731-52-6
    • HSDB 8210
    • HMS3745G05
    • PAZOPANIB [WHO-DD]
    • 444731-52-6
    • 5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylbenzenesulfonamide
    • Tox21_113174
    • AB01273967_05
    • 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
    • GW-780604
    • 5-[[4-[(2,3-dimethyl-2h-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide
    • CUIHSIWYWATEQL-UHFFFAOYSA-N
    • NSC-800839
    • BD164238
    • NCGC00188865-02
    • BDBM26474
    • FT-0684794
    • A19406
    • AKOS005145819
    • cid_10113978
    • GTPL5698
    • Q7157043
    • AB01273967_06
    • DB06589
    • NCGC00188865-01
    • FT-0659928
    • P-6706
    • NSC752782
    • NSC-752782
    • NCGC00188865-10
    • BRD-K74514084-003-02-7
    • NSC 752782
    • NCGC00188865-03
    • Pazopanib- Bio-X
    • HMS3244C21
    • CCG-265010
    • 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide
    • 5-[[4-[(2,3-dimethyl-2h-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide
    • Tox21_113174_1
    • Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)-2-pyrimidinyl)amino)-2-methyl-
    • AC-8522
    • HMS3244D21
    • Pazopanib (free base)
    • AB01273967-01
    • 5-[[4-[(2,3-dimethyl-6-indazolyl)-methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide
    • HMS3656L14
    • NS00070516
    • A839572
    • AR-270/43507999
    • CHEMBL477772
    • EN300-57325
    • 5-[[4-[(2,3-dimethylindazol-6-yl)-methyl-amino]pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
    • SB17290
    • Inchi: InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)
    • Chiave InChI: CUIHSIWYWATEQL-UHFFFAOYSA-N
    • Sorrisi: CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N

Proprietà calcolate

  • Massa esatta: 437.16339418g/mol
  • Massa monoisotopica: 437.16339418g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 717
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 127Ų
  • XLogP3: 3.1
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd